![molecular formula C16H13ClF3NO2 B5831484 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide, also known as CFTRinh-172, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFTRinh-172 is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating chloride ion transport across epithelial membranes.
作用機序
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide acts as a selective inhibitor of the CFTR protein by binding to a specific site on the protein called the regulatory domain. This binding prevents the CFTR protein from opening and allowing chloride ions to pass through the cell membrane, leading to a decrease in ion transport and an increase in ASL volume.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide has been shown to have several biochemical and physiological effects in CF patients. It increases ASL volume, which helps to improve mucociliary clearance and reduce the risk of infection. It also reduces inflammation and oxidative stress in the airways, which can contribute to lung damage in CF patients.
実験室実験の利点と制限
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide has several advantages for lab experiments. It is a selective inhibitor of the CFTR protein, which allows for precise control of ion transport across epithelial membranes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide has some limitations, including its potential off-target effects and the need for further optimization to improve its potency and selectivity.
将来の方向性
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide. One area of focus is the optimization of the compound to improve its potency and selectivity for the CFTR protein. Another area of interest is the development of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide-based therapies for other diseases that involve abnormal ion transport across epithelial membranes, such as chronic obstructive pulmonary disease and asthma. Additionally, further research is needed to understand the long-term effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide treatment in CF patients and to identify potential drug interactions and side effects.
合成法
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide is a synthetic compound that was first synthesized by researchers at the University of North Carolina in 2003. The synthesis method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3-ethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide.
科学的研究の応用
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. CF is caused by mutations in the CFTR gene, which encodes the CFTR protein. N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide has been shown to selectively inhibit the activity of the CFTR protein, leading to an increase in airway surface liquid (ASL) volume and improved mucociliary clearance in CF patients.
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-2-23-12-5-3-4-10(8-12)15(22)21-14-9-11(16(18,19)20)6-7-13(14)17/h3-9H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIULICFPONWLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


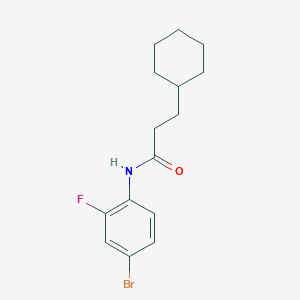

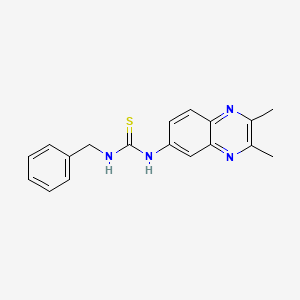
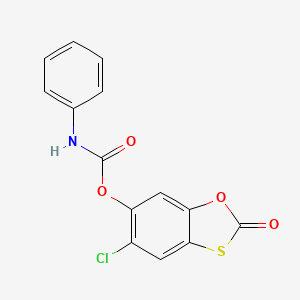
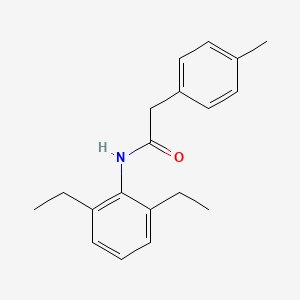

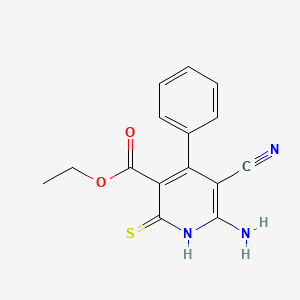
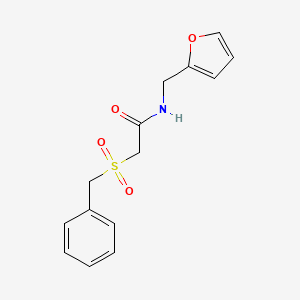
![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5831492.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5831496.png)
![1-ethyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5831499.png)
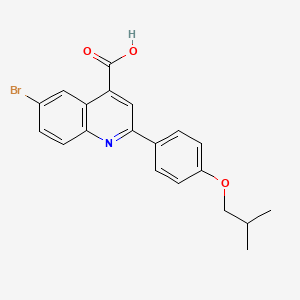
![2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5831526.png)